2-Amino-N-hydroxy-3-methylbutanamide hydrochloride
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Overview
Description
2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride typically involves the reaction of 3-methylbutanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by the addition of an amine group. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-hydroxy-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and amides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions include oximes, amides, and substituted derivatives, which are useful in various chemical and industrial applications .
Scientific Research Applications
2-Amino-N-hydroxy-3-methylbutanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylbutanamide hydrochloride
- 2-Amino-N-hydroxy-2-methylpropanamide hydrochloride
- 3-Hydroxy-butanamide
Uniqueness
2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C5H13ClN2O2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-amino-N-hydroxy-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H |
InChI Key |
XAUGIRSZOOIGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NO)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.